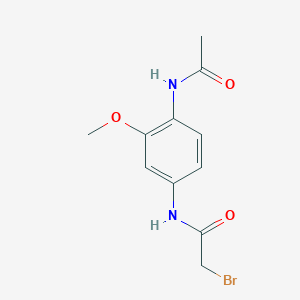
n-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide is a chemical compound that features a bromoacetamide group attached to a phenyl ring substituted with acetamido and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide typically involves the bromination of a precursor compound, such as N-(4-Acetamido-3-methoxyphenyl)acetamide. The reaction is carried out using brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce corresponding acids and amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of corresponding acids or ketones.
Reduction: Formation of amines or alcohols.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The bromoacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The acetamido and methoxy groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Acetamido-3-methoxyphenyl)acetamide
- N-(4-Acetamido-3-methoxyphenyl)sulfonamide
- N-(4-Acetamido-3-methoxyphenyl)phthalamic acid
Uniqueness
N-(4-Acetamido-3-methoxyphenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide group, which imparts distinct reactivity and potential for covalent modification of biomolecules. This makes it a valuable tool in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Propriétés
Numéro CAS |
194723-15-4 |
|---|---|
Formule moléculaire |
C11H13BrN2O3 |
Poids moléculaire |
301.14 g/mol |
Nom IUPAC |
N-(4-acetamido-3-methoxyphenyl)-2-bromoacetamide |
InChI |
InChI=1S/C11H13BrN2O3/c1-7(15)13-9-4-3-8(5-10(9)17-2)14-11(16)6-12/h3-5H,6H2,1-2H3,(H,13,15)(H,14,16) |
Clé InChI |
UIWKHFWLOZCTIR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)NC(=O)CBr)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




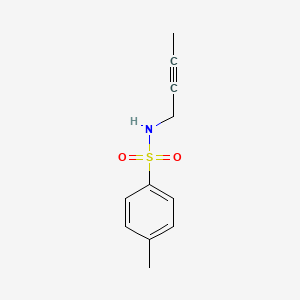
![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)
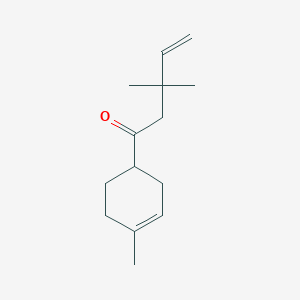
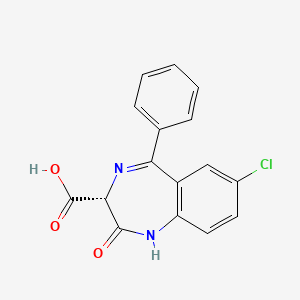
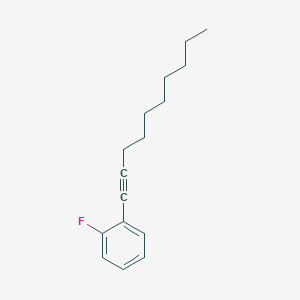
![4-[(Pyrimidin-2-yl)sulfanyl]benzene-1,2-dicarbonitrile](/img/structure/B12574182.png)
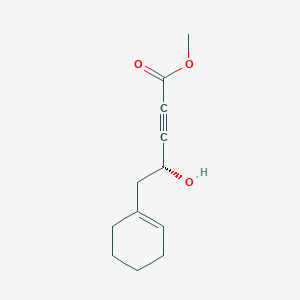
![tert-Butyl [(3,5-dihydroxyphenyl)methyl]carbamate](/img/structure/B12574199.png)
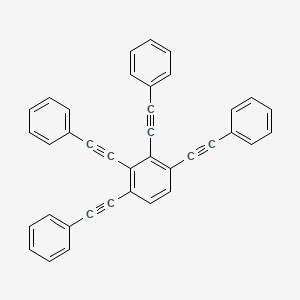

![Phosphine, tris[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phenyl]-](/img/structure/B12574217.png)
![Piperazine, 1-(2-methoxyphenyl)-4-[[5-(2-thienyl)-3-isoxazolyl]methyl]-](/img/structure/B12574219.png)
